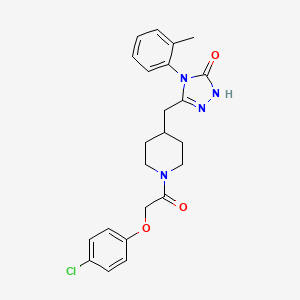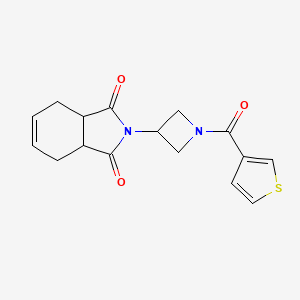
2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
A foundational aspect of the research involves the synthesis of structurally related compounds and their chemical transformations. For example, the study of 2H-isoindole-4,7-diones, which shares some structural similarity, outlines a new approach to their synthesis. This method involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various diones, including 2H-isoindole-4,7-diones (Schubert-Zsilavecz et al., 1991). This process exemplifies the synthetic versatility of isoindole diones, potentially applicable to the synthesis of the specified compound.
Catalysis and Multicomponent Reactions
Research on catalysis and multicomponent reactions provides another application avenue. For instance, a study on the catalytic synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and CO using a Lewis Acid catalyst demonstrates the potential for creating complex molecules from simpler substrates (Church et al., 2007). Such methodologies could be adapted to synthesize the target compound or its analogs, highlighting the importance of catalytic processes in advancing the field of organic chemistry.
Organic Electronics and Photovoltaic Applications
The research also extends to materials science, particularly in organic electronics and photovoltaics. A study on small molecular non-fullerene acceptors for organic solar cells, which utilize thiophene derivatives, demonstrates the utility of thiophene-based compounds in creating high-efficiency solar cells (Gupta et al., 2017). This application suggests that derivatives of thiophene, potentially including the specified compound, could play a role in the development of next-generation photovoltaic materials.
Carbonic Anhydrase Inhibition
Another significant area of application is in biochemistry and pharmacology, where related compounds have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme critical to various physiological processes. Novel isoindolylthiazole derivatives have shown excellent inhibitory effects, suggesting that structurally similar compounds, such as the one specified, might also possess bioactive properties (Kocyigit et al., 2016).
properties
IUPAC Name |
2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14(10-5-6-22-9-10)17-7-11(8-17)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-2,5-6,9,11-13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMEOSWGGSEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)


![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
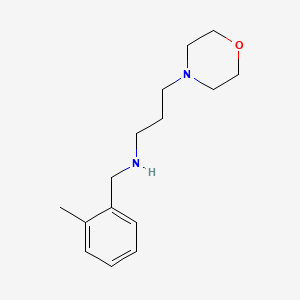
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)
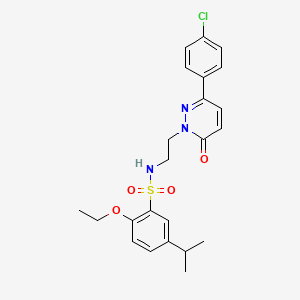

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)
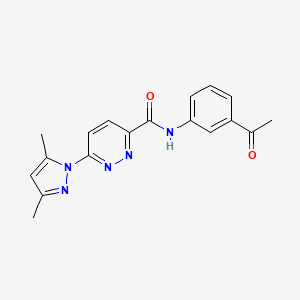
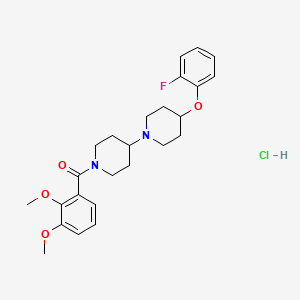
![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)
